molecular formula C15H20O3 B14287279 7-Ethoxy-6-methoxy-2,2,5-trimethylchromene CAS No. 117902-90-6

7-Ethoxy-6-methoxy-2,2,5-trimethylchromene

Katalognummer: B14287279
CAS-Nummer: 117902-90-6
Molekulargewicht: 248.32 g/mol
InChI-Schlüssel: DNCKBISYXNDIQS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Ethoxy-6-methoxy-2,2,5-trimethylchromene is an organic compound with the molecular formula C15H20O3. It belongs to the class of chromenes, which are known for their diverse biological activities and applications in various fields of science and industry . This compound is characterized by its unique structure, which includes an ethoxy group, a methoxy group, and three methyl groups attached to the chromene core.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 7-Ethoxy-6-methoxy-2,2,5-trimethylchromene typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the alkylation of 6-methoxy-2,2,5-trimethylchromene with ethyl iodide in the presence of a strong base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated purification systems to ensure consistent quality .

Analyse Chemischer Reaktionen

Types of Reactions: 7-Ethoxy-6-methoxy-2,2,5-trimethylchromene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its biological activities, including potential anti-inflammatory and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases due to its bioactive properties.

    Industry: Utilized in the development of new materials and as an additive in various industrial processes

Wirkmechanismus

The mechanism by which 7-Ethoxy-6-methoxy-2,2,5-trimethylchromene exerts its effects is primarily through its interaction with specific molecular targets and pathways. It is believed to modulate the activity of certain enzymes and receptors, leading to its observed biological effects. For example, its antioxidant properties may be attributed to its ability to scavenge free radicals and inhibit oxidative stress .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 7-Ethoxy-6-methoxy-2,2,5-trimethylchromene is unique due to its specific combination of ethoxy, methoxy, and trimethyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Eigenschaften

CAS-Nummer

117902-90-6

Molekularformel

C15H20O3

Molekulargewicht

248.32 g/mol

IUPAC-Name

7-ethoxy-6-methoxy-2,2,5-trimethylchromene

InChI

InChI=1S/C15H20O3/c1-6-17-13-9-12-11(10(2)14(13)16-5)7-8-15(3,4)18-12/h7-9H,6H2,1-5H3

InChI-Schlüssel

DNCKBISYXNDIQS-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=C(C(=C2C=CC(OC2=C1)(C)C)C)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.